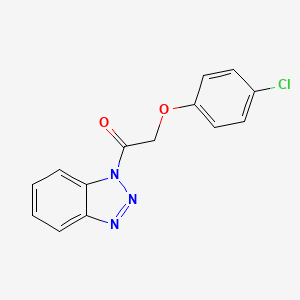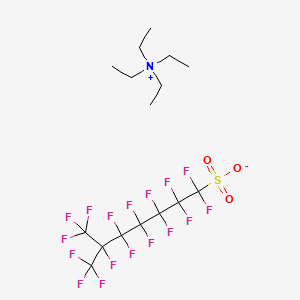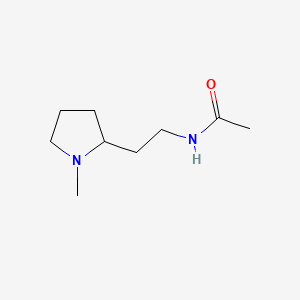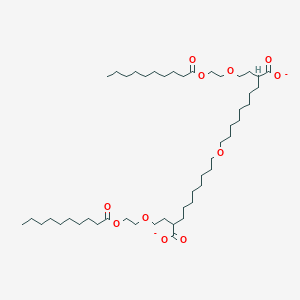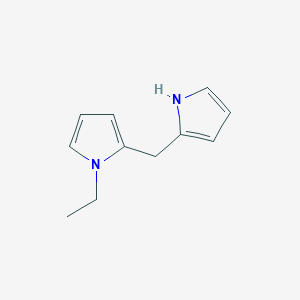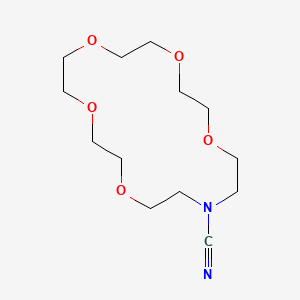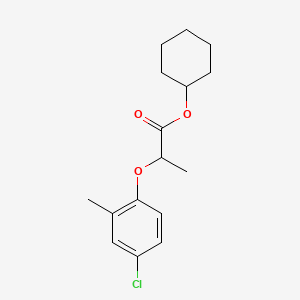![molecular formula C18H20ClN5O3 B15179638 N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide CAS No. 86190-47-8](/img/structure/B15179638.png)
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycerol: , also known as propane-1,2,3-triol, is a simple polyol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. Glycerol is widely used in the food industry as a sweetener and humectant, in pharmaceutical formulations, and in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions:
Hydrolysis of Fats and Oils: Glycerol is commonly produced as a by-product in the soap-making process through the hydrolysis of fats and oils.
Transesterification: Another method involves the transesterification of triglycerides with methanol or ethanol, producing glycerol and methyl or ethyl esters.
Synthetic Production from Propylene: Glycerol can also be synthesized from propylene.
Industrial Production Methods:
Saponification: This is the traditional method where fats and oils are treated with a strong alkali, such as sodium hydroxide, to produce glycerol and soap.
Biodiesel Production: Glycerol is a major by-product in the production of biodiesel through the transesterification of vegetable oils or animal fats.
化学反应分析
Types of Reactions:
Oxidation: Glycerol can be oxidized to form various products, including dihydroxyacetone and glyceric acid.
Reduction: Glycerol can be reduced to produce compounds such as propanediol.
Esterification: Glycerol reacts with acids to form esters, such as mono- and diglycerides.
Dehydration: Glycerol can undergo dehydration to form acrolein.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as nickel is commonly used.
Esterification: Acid catalysts like sulfuric acid are often used.
Dehydration: Dehydration is typically carried out at high temperatures.
Major Products:
Oxidation: Dihydroxyacetone, glyceric acid.
Reduction: Propanediol.
Esterification: Mono- and diglycerides.
Dehydration: Acrolein.
科学研究应用
Chemistry: Glycerol is used as a solvent and a reagent in various chemical reactions. It is also used in the synthesis of other chemicals, such as glycerol esters and glycerol ethers .
Biology: In biological research, glycerol is used as a cryoprotectant for the preservation of cells and tissues at low temperatures. It is also used in the preparation of bacterial culture media .
Medicine: Glycerol is used in pharmaceutical formulations as a solvent, sweetener, and humectant. It is also used in the production of suppositories and as a laxative .
Industry: Glycerol is used in the production of cosmetics, personal care products, and food products. It is also used as an antifreeze and in the production of explosives such as nitroglycerin .
作用机制
Glycerol acts as an osmotic dehydrating agent with hygroscopic and lubricating properties. It increases plasma osmolality, resulting in the movement of water from extravascular spaces into the plasma through osmosis. This property is utilized in medical applications to reduce intracranial pressure and to treat edema .
相似化合物的比较
Ethylene Glycol: A diol with two hydroxyl groups, commonly used as an antifreeze.
Propylene Glycol: Another diol with similar physical properties to ethylene glycol but is non-toxic and used in food and pharmaceutical applications.
Uniqueness of Glycerol: Glycerol is unique due to its three hydroxyl groups, making it a trihydroxy alcohol. This gives it distinct physical and chemical properties, such as higher viscosity and hygroscopicity compared to diols like ethylene glycol and propylene glycol .
属性
CAS 编号 |
86190-47-8 |
|---|---|
分子式 |
C18H20ClN5O3 |
分子量 |
389.8 g/mol |
IUPAC 名称 |
N-[5-(butan-2-ylamino)-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H20ClN5O3/c1-4-11(2)20-13-5-7-17(18(9-13)21-12(3)25)23-22-16-8-6-14(24(26)27)10-15(16)19/h5-11,20H,4H2,1-3H3,(H,21,25) |
InChI 键 |
SLMDSOHNJYMVJP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


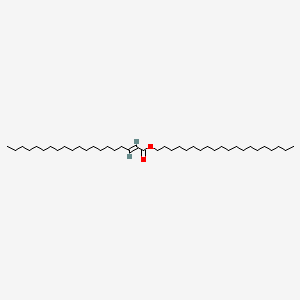
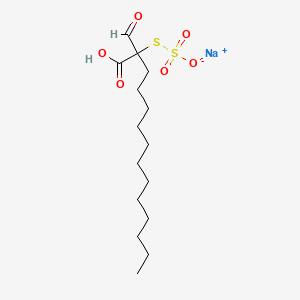
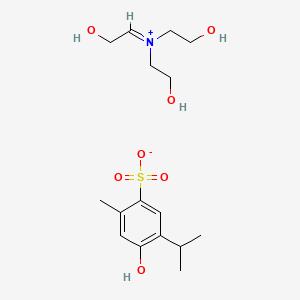
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)
